2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of indene, featuring a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene with carbon dioxide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 2-hydroxy-2,3-dihydro-1H-indene-2-methanol.
Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Similar structure with a chlorine substituent and a methyl ester group.
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the hydroxyl group but retains the indene and carboxylic acid moieties.
Uniqueness
2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the indene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
2-hydroxy-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZHLYGZXSVTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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